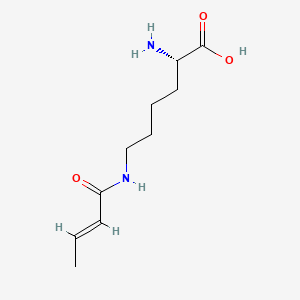

Lysine(crotonyl)-OH

Description

Properties

IUPAC Name |

(2S)-2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHPCCLNIDDVFG-NCJLJLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Crotonylome: A Technical Guide to the Biological Significance and Analysis of Protein Crotonylation

This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of protein crotonylation, a pivotal post-translational modification (PTM). We will delve into the core molecular mechanisms governing this modification, its diverse biological functions, and its emerging role in human health and disease. This document is structured to provide not only a comprehensive theoretical framework but also actionable, field-proven experimental insights and protocols.

Introduction: A New Frontier in Post-Translational Modification

First identified in 2011, lysine crotonylation (Kcr) is a dynamic and evolutionarily conserved PTM involving the addition of a crotonyl group to the ε-amino group of a lysine residue.[1][2][3] This modification neutralizes the positive charge of lysine and introduces a unique planar, hydrophobic moiety conferred by the crotonyl group's carbon-carbon double bond.[3][4] These distinct structural features suggest that crotonylation may have biological functions that are different from the more extensively studied lysine acetylation.[2][4] Indeed, while sharing some regulatory enzymes with acetylation, protein crotonylation has emerged as a distinct regulator of critical cellular processes, including gene transcription, metabolism, and DNA damage repair.[1][5] Its dysregulation has been increasingly implicated in a range of pathologies, most notably cancer.[1][2][4][6]

This guide will navigate the intricate landscape of protein crotonylation, from the fundamental enzymatic machinery that governs its dynamics to its broad impact on cellular function and its potential as a therapeutic target.

The Regulatory Machinery of Protein Crotonylation: Writers, Erasers, and Readers

The cellular landscape of protein crotonylation is dynamically maintained by a trio of protein classes: "writers" that install the modification, "erasers" that remove it, and "readers" that recognize and bind to crotonylated lysine residues to elicit downstream effects.[4][7][8]

Writers: The Crotonyltransferases

The primary writers of lysine crotonylation are enzymes with histone acetyltransferase (HAT) activity, demonstrating a significant overlap in the enzymatic machinery between these two modifications.[8]

-

p300/CBP: The paralogous transcriptional co-activators p300 and CBP are major histone crotonyltransferases (HCTs).[5][9][10] They utilize crotonyl-CoA as a substrate to catalyze the crotonylation of histones, thereby directly linking cellular metabolism to epigenetic regulation.[11] p300-mediated histone crotonylation has been shown to be a more potent activator of transcription in vitro than histone acetylation.[10][11]

-

MOF (Males absent on the first): This MYST family histone acetyltransferase also exhibits HCT activity, capable of catalyzing crotonylation on multiple histone sites.[9][12]

The level of intracellular crotonyl-CoA, a key metabolic intermediate derived from fatty acid β-oxidation and the metabolism of lysine and tryptophan, is a critical determinant of the extent of protein crotonylation.[4][9] The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) can convert crotonate into crotonyl-CoA, directly influencing histone crotonylation levels.[4][13]

Erasers: The Decrotonylases

The removal of crotonylation is catalyzed by histone deacetylases (HDACs), further highlighting the enzymatic crosstalk with acetylation.[4][8]

-

Class I HDACs (HDAC1, 2, 3): These zinc-dependent deacetylases have been shown to possess robust decrotonylase activity both in vitro and in vivo.[4][10]

-

Sirtuins (Class III HDACs): The NAD+-dependent sirtuins, particularly SIRT1, SIRT2, and SIRT3, also function as erasers of lysine crotonylation.[4][10]

Readers: The Effectors of Crotonylation

"Reader" proteins specifically recognize and bind to crotonylated lysine residues, translating the modification into a functional outcome.

-

YEATS Domain-Containing Proteins: The YEATS domain of proteins such as AF9 has a higher binding affinity for crotonyl-lysine compared to acetyl-lysine.[7] This selective recognition is crucial for recruiting transcriptional machinery to crotonylated chromatin regions.[7]

-

Double PHD Finger (DPF) Domain: The DPF domain of proteins like DPF2 (also known as BAF45d) also preferentially binds to crotonylated histones.[10]

The interplay between these writers, erasers, and readers dictates the dynamic landscape of the crotonylome and its influence on cellular processes.

Diagram of Protein Crotonylation Regulation

Caption: The dynamic regulation of protein crotonylation.

Biological Functions of Protein Crotonylation

Protein crotonylation is not merely a static mark but a dynamic regulator of a wide array of cellular functions. Its influence extends from the nucleus, where it modulates gene expression, to the cytoplasm and mitochondria, where it impacts metabolism and other key processes.[4]

Transcriptional Regulation

Histone crotonylation is a potent activator of gene transcription.[5][7] It is enriched at the transcriptional start sites (TSS) and enhancers of active genes.[4] The unique structure of the crotonyl group is thought to induce a more open chromatin state than acetylation, facilitating the binding of transcriptional machinery.[3] For instance, in response to inflammatory stimuli in macrophages, p300-catalyzed histone crotonylation at the promoters of inflammatory genes like Il6 and Gbp2 leads to their enhanced expression.

Metabolic Regulation

Beyond its role in epigenetics, crotonylation of non-histone proteins is emerging as a key regulator of metabolism.[4][14] Proteomic studies have identified numerous crotonylated proteins involved in metabolic pathways such as glycolysis, the citrate cycle, and fatty acid metabolism.[4][14] For example, crotonylation of the glycolytic enzyme ENO1 has been shown to enhance its activity, promoting the growth and migration of colorectal cancer cells.[9]

DNA Damage and Repair

Crotonylation also plays a role in the cellular response to DNA damage. The DNA repair protein Replication Protein A1 (RPA1) is crotonylated, and this modification is regulated by the crotonyl-CoA hydratase CDYL. Changes in RPA1 crotonylation levels affect its interaction with single-stranded DNA and its function in homologous recombination-mediated DNA repair.

Other Cellular Processes

The influence of crotonylation extends to a variety of other cellular processes, including:

-

Spermatogenesis: Histone crotonylation is highly enriched in male germ cells and plays a critical role in sex chromosome gene expression during spermatogenesis.[4][9]

-

Cell Cycle: Crotonylation of proteins like HDAC1 can influence cell cycle progression.[15]

-

Stem Cell Differentiation: Crotonylation is involved in regulating the differentiation of embryonic stem cells.[9]

Protein Crotonylation in Disease

Given its fundamental roles in cellular regulation, it is not surprising that aberrant protein crotonylation is associated with a growing number of human diseases.

Cancer

The link between protein crotonylation and cancer is particularly strong.[1][4][6] Dysregulation of crotonylation has been observed in various cancers, including:

-

Hepatocellular Carcinoma (HCC): Changes in histone crotonylation levels have been linked to the proliferation of HCC cells.[6]

-

Colorectal Cancer (CRC): As mentioned, crotonylation of ENO1 promotes CRC cell growth and migration.[9]

-

Lung Cancer: Crotonylation has been identified on numerous proteins in non-small cell lung cancer (NSCLC) cells, and the crotonylation of BEX2 promotes tumor growth.[4][9]

-

Cervical Cancer: The p300-mediated crotonylation of HNRNPA1 promotes the proliferation and invasion of HeLa cells.[4][7]

The altered crotonylation patterns in cancer can result from changes in the levels of crotonyl-CoA, or the dysregulation of writer, eraser, or reader proteins.[1] This makes the crotonylation machinery a promising target for novel cancer therapies.

Inflammatory and Metabolic Diseases

Emerging evidence also connects protein crotonylation to inflammatory and metabolic disorders. For instance, histone crotonylation is implicated in acute kidney injury, where it appears to play a protective role by reducing inflammation.[9]

Neurological Disorders

Changes in histone crotonylation levels have been observed in mouse models of developmental and psychiatric disorders, suggesting a potential role in the pathophysiology of neurological diseases.[16][17]

Experimental Workflows for Studying Protein Crotonylation

Investigating the crotonylome requires a specialized set of experimental tools and techniques. This section provides an overview of key workflows and detailed protocols for the detection, enrichment, and functional analysis of protein crotonylation.

Experimental Workflow for Crotonylome Analysis

Caption: A typical workflow for proteomic analysis of crotonylation.

Detection and Enrichment of Crotonylated Proteins

The low abundance of crotonylated proteins necessitates highly sensitive and specific detection methods.

-

Antibodies: The development of high-affinity antibodies specific for crotonyl-lysine has been instrumental in the study of this PTM. These antibodies are used for Western blotting, immunofluorescence, and, crucially, for the enrichment of crotonylated proteins and peptides.

-

Immunoaffinity Enrichment: This is the gold-standard method for isolating crotonylated proteins or peptides from complex biological samples prior to mass spectrometry analysis.

Protocol: Immunoaffinity Enrichment of Crotonylated Peptides

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing protease and deacetylase/decrotonylase inhibitors (e.g., Trichostatin A, Nicotinamide).

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.

-

-

Peptide Desalting:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

Lyophilize the desalted peptides.

-

-

Immunoaffinity Enrichment:

-

Resuspend the lyophilized peptides in an immunoprecipitation (IP) buffer.

-

Add anti-crotonyl-lysine antibody-conjugated beads and incubate with gentle rotation at 4°C for 2-4 hours.

-

Wash the beads extensively with IP buffer and then with water to remove non-specifically bound peptides.

-

Elute the enriched crotonylated peptides from the beads using a low-pH solution (e.g., 0.1% trifluoroacetic acid).

-

-

Desalting and Preparation for Mass Spectrometry:

-

Desalt the eluted peptides using a C18 tip.

-

Lyophilize the enriched peptides and store at -80°C until LC-MS/MS analysis.

-

Mass Spectrometry-Based Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for the large-scale identification and quantification of crotonylation sites.

Protocol: LC-MS/MS Analysis of Crotonylated Peptides

-

LC Separation:

-

Resuspend the enriched peptides in a suitable solvent (e.g., 0.1% formic acid).

-

Inject the sample onto a reversed-phase LC column.

-

Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

-

-

MS/MS Analysis:

-

The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into a high-resolution mass spectrometer.

-

The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan and selecting the most abundant peptide ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

The search parameters should include crotonylation of lysine as a variable modification.

-

The identified crotonylated peptides are filtered based on a false discovery rate (FDR) of <1%.

-

For quantitative analysis, label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be employed.

-

Functional Characterization of Protein Crotonylation

Once crotonylation sites are identified, their functional significance can be investigated using a variety of approaches.

-

Chromatin Immunoprecipitation (ChIP): ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is used to map the genomic localization of specific histone crotonylation marks.

Protocol: Chromatin Immunoprecipitation (ChIP) for Histone Crotonylation

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear it into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the histone crotonylation mark of interest (e.g., anti-H3K18cr) or a control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific genomic loci by qPCR or perform high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of the mark.

-

-

In Vitro Enzymatic Assays: These assays are used to confirm the activity of putative writers and erasers and to study their kinetics.

Protocol: In Vitro Histone Crotonyltransferase (HCT) Assay

-

Reaction Setup:

-

In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT), combine recombinant histone substrate (e.g., histone H3), recombinant HCT enzyme (e.g., p300), and crotonyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Analyze the level of histone crotonylation by Western blotting using a site-specific or pan-crotonyl-lysine antibody.

-

Protocol: In Vitro Histone Decrotonylase (HDCR) Assay

-

Substrate Preparation:

-

Prepare crotonylated histone substrate by performing a large-scale in vitro HCT reaction and subsequently removing the HCT enzyme.

-

-

Reaction Setup:

-

In a suitable reaction buffer, combine the crotonylated histone substrate and the recombinant HDCR enzyme (e.g., HDAC1).

-

Incubate the reaction at 37°C and take aliquots at different time points.

-

-

Analysis:

-

Stop the reaction in the aliquots by adding SDS-PAGE loading buffer.

-

Analyze the decrease in histone crotonylation over time by Western blotting.

-

Quantitative Data Summary

| Enzyme | Substrate(s) | Apparent Km (µM) | Apparent Vmax | Reference |

| p300 | Crotonyl-CoA | ~130 | - | [11] |

| p300 | Acetyl-CoA | ~2 | - | [11] |

| HDAC1 | H3K18cr peptide | ~50 | - | [11] |

| HDAC1 | H3K18ac peptide | ~100 | - | [11] |

Note: Kinetic parameters can vary depending on the specific assay conditions and substrates used. The values presented here are for comparative purposes.

Conclusion and Future Perspectives

Protein crotonylation has rapidly evolved from a novel discovery to a recognized key player in cellular regulation and disease. Its intricate connection to cellular metabolism and its distinct functional consequences set it apart from other acyl modifications. The continued development of advanced analytical tools, including more specific antibodies and improved mass spectrometry workflows, will undoubtedly uncover even deeper layers of the crotonylome.

For researchers in both academia and industry, the study of protein crotonylation offers exciting opportunities. A deeper understanding of its regulatory mechanisms will provide novel insights into fundamental biology. For drug development professionals, the writers, erasers, and readers of crotonylation represent a promising new class of therapeutic targets for a range of diseases, particularly cancer. The journey into the crotonylome is just beginning, and the path ahead promises to be rich with discovery.

References

-

Yang, S., Fan, X., & Yu, W. (2024). Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. Cells, 13(21), 1812. [Link]

-

Liu, B., et al. (2022). Emerging roles of non-histone protein crotonylation in biomedicine. Cell & Bioscience, 12(1), 1-15. [Link]

-

Wei, W., et al. (2025). Protein crotonylation in cancer: mechanisms, functions, and therapeutic potential. Journal of Hematology & Oncology, 18(1), 1-20. [Link]

-

Yang, S., Fan, X., & Yu, W. (2024). Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. TSpace. [Link]

-

Wang, S., et al. (2021). Protein crotonylation: Basic research and clinical diseases. Clinica Chimica Acta, 523, 262-271. [Link]

-

Profacgen. (n.d.). Protein Crotonylation: Biochemical Mechanisms, Significance, and Research Applications. Profacgen. [Link]

-

Li, Y., et al. (2022). Crotonylation modification and its role in diseases. Frontiers in Pharmacology, 13, 969513. [Link]

-

Wei, W., et al. (2017). Large-Scale Identification of Protein Crotonylation Reveals Its Role in Multiple Cellular Functions. Journal of Proteome Research, 16(4), 1743-1752. [Link]

-

Liu, S., et al. (2021). Histone crotonylation in tumors (Review). Oncology Reports, 46(5), 1-12. [Link]

-

Wang, S., et al. (2021). The Function and related Diseases of Protein Crotonylation. International Journal of Biological Sciences, 17(13), 3441. [Link]

-

Wei, W., et al. (2017). Large-Scale Identification of Protein Crotonylation Reveals Its Role in Multiple Cellular Functions. PubMed. [Link]

-

Li, Y., et al. (2022). Crotonylation modification and its role in diseases. ResearchGate. [Link]

-

Gowans, G. J., et al. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology, 9, 660538. [Link]

-

Li, Y., et al. (2022). Crotonylation modification and its role in diseases. PMC. [Link]

-

Wang, S., et al. (2021). Protein crotonylation: Basic research and clinical diseases. ResearchGate. [Link]

-

Fellows, R., et al. (2018). In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. Bio-protocol, 8(14), e2924. [Link]

-

Liu, S., et al. (2022). Histone crotonylation in neurobiology: to be or not to be?. Neural Regeneration Research, 17(7), 1469. [Link]

-

Li, Y., & Wang, D. (2021). Histone crotonylation-centric gene regulation. Epigenetics & Chromatin, 14(1), 1-6. [Link]

-

Sabari, B. R., et al. (2015). Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation. Molecular Cell, 58(2), 203-215. [Link]

-

Liu, S., et al. (2017). Metabolic regulation of Kcr. Cell Research, 27(8), 1076-1079. [Link]

-

Li, Y., & Wang, D. (2021). The mechanisms, regulations, and functions of histone lysine crotonylation. Signal Transduction and Targeted Therapy, 6(1), 1-11. [Link]

-

Sabari, B. R., et al. (2015). Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation. PMC. [Link]

-

Liu, X., et al. (2017). Characterization of the histone crotonyltransferase (HCT) activity of MOF and its yeast homolog Esa1. Scientific Reports, 7(1), 1-11. [Link]

-

Li, Y., & Wang, D. (2021). Histone crotonylation-centric gene regulation. Epigenetics & Chromatin, 14(1), 1-6. [Link]

-

Liu, K., et al. (2018). Enrichment analysis of crotonylated proteins. (a) GO-based enrichment... ResearchGate. [Link]

Sources

- 1. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomics Analysis of Crotonylation - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bosterbio.com [bosterbio.com]

- 9. mybiosource.com [mybiosource.com]

- 10. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nonradioactive in vitro assays for histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 15. epigenome-noe.net [epigenome-noe.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Role of Crotonyl-CoA in Cellular Metabolism

Abstract

Crotonyl-coenzyme A (crotonyl-CoA) is a pivotal, albeit low-abundance, short-chain acyl-CoA intermediate that sits at the crossroads of major metabolic and signaling pathways.[1][2] Traditionally recognized for its role in fatty acid and amino acid catabolism, recent discoveries have unveiled its profound function as a substrate for histone lysine crotonylation (Kcr), a post-translational modification that directly links cellular metabolic states to epigenetic regulation and gene expression.[3][4] This technical guide provides an in-depth exploration of the synthesis, degradation, and diverse cellular functions of crotonyl-CoA. We will dissect the core metabolic pathways where it is a key player, examine the enzymatic machinery that governs its flux, and detail its critical role as an epigenetic regulator. Furthermore, this guide offers field-proven experimental protocols for the robust analysis of crotonyl-CoA and its associated enzymatic activities, designed for researchers, scientists, and drug development professionals seeking to investigate this multifaceted molecule.

The Metabolic Nexus: Sources and Fates of Crotonyl-CoA

Crotonyl-CoA is primarily generated within the mitochondria through the catabolism of fatty acids and specific amino acids. Its subsequent fate is determined by the metabolic demands of the cell, where it can be channeled into energy production or utilized in biosynthetic and regulatory processes.

Mitochondrial Generation of Crotonyl-CoA

The mitochondrial matrix is the primary site of endogenous crotonyl-CoA synthesis.

-

1.1.1 Fatty Acid β-Oxidation: During the catabolism of even-chain fatty acids, crotonyl-CoA is formed from butyryl-CoA in a dehydrogenation reaction catalyzed by short-chain acyl-CoA dehydrogenase (ACADS).[5][6] This reaction is a standard step in the iterative cycle of β-oxidation, which shortens the fatty acyl chain by two carbons in each round.

-

1.1.2 Amino Acid Catabolism: The degradation pathways of the essential amino acids L-lysine and L-tryptophan converge to produce crotonyl-CoA.[5][7] A key enzyme in this process is glutaryl-CoA dehydrogenase (GCDH), which catalyzes the oxidative decarboxylation of glutaryl-CoA to yield crotonyl-CoA.[8] Defects in GCDH are associated with the metabolic disorder glutaric aciduria type I.[8]

Figure 2: The divergent metabolic and regulatory fates of crotonyl-CoA.

The Crotonase Superfamily: Master Regulators of Crotonyl-CoA Flux

The metabolism of crotonyl-CoA is orchestrated by enzymes belonging to the crotonase superfamily, which share a conserved structural fold and a common mechanistic feature of stabilizing an enolate anion intermediate. [9][10]

Enoyl-CoA Hydratase (Crotonase): The Canonical Player

Enoyl-CoA hydratase (ECHS1 in humans) is the archetypal member of this family, catalyzing the syn-addition of a water molecule across the double bond of crotonyl-CoA. [11][12]

-

Structure and Mechanism: These enzymes typically form trimers or dimers of trimers, with each active site containing a conserved "oxyanion hole". [10]This feature, formed by two backbone NH groups, stabilizes the negative charge on the thioester carbonyl oxygen of the enolate intermediate that forms after a catalytic glutamate residue abstracts a proton. [9][13]This mechanism efficiently lowers the activation energy for the hydration reaction.

-

Causality in Experimental Design: When designing assays to measure crotonase activity, it is crucial to understand its mechanism. Spectrophotometric assays are effective because they directly measure the disappearance of the α,β-unsaturated double bond of crotonyl-CoA, which has a characteristic absorbance maximum around 263 nm. This provides a real-time, continuous measure of enzyme activity.

Chromodomain Y-like (CDYL): The Nuclear Regulator

The discovery of the chromodomain Y-like (CDYL) protein as a nuclear crotonyl-CoA hydratase has revolutionized our understanding of epigenetic regulation. [1]

-

Dual Functionality: CDYL possesses an N-terminal chromodomain that binds to modified histones and a C-terminal domain with enoyl-CoA hydratase activity. [14]This unique structure allows it to be recruited to specific chromatin regions and locally deplete the pool of crotonyl-CoA by converting it to β-hydroxybutyryl-CoA. [1]

-

Trustworthiness of the Model: This model provides a self-validating system for the negative regulation of histone crotonylation. By enzymatically removing the substrate, CDYL directly suppresses the modification, linking its catalytic activity to a functional transcriptional outcome. Overexpression of wild-type CDYL should decrease histone crotonylation, while a catalytically dead mutant should not, providing a clear experimental validation of its function. [1][5]

An Epigenetic Signal: Crotonyl-CoA and Histone Crotonylation

The concentration of crotonyl-CoA directly influences the epigenetic landscape of the cell. [2]

Histone Lysine Crotonylation (Kcr) as a Transcriptionally Activating Mark

Histone crotonylation is a dynamic post-translational modification found on lysine residues that is strongly associated with transcriptionally active regions of chromatin, including promoters and enhancers. [1][2]Studies have shown that p300-catalyzed histone crotonylation can stimulate transcription to an even greater degree than the well-studied modification, histone acetylation. [2]

The Regulatory Machinery: Writers, Erasers, and Readers

The levels of histone Kcr are dynamically controlled by a set of regulatory proteins.

-

Writers (Crotonyltransferases): The acetyltransferases p300 and CBP are the primary known "writers" of Kcr, exhibiting histone crotonyltransferase (HCT) activity. [2][15]* Erasers (Decrotonylases): Class I histone deacetylases (HDACs), specifically HDAC1, 2, and 3, have been shown to possess decrotonylase activity, effectively "erasing" the mark. [16]* Readers: Proteins containing a YEATS domain have been identified as specific "readers" of the Kcr mark, translating the epigenetic signal into downstream cellular responses. [1]

Sources

- 1. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crotonyl-CoA - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing metabocard for Crotonoyl-CoA (HMDB0002009) [hmdb.ca]

- 9. Mechanisms and structures of crotonase superfamily enzymes--how nature controls enolate and oxyanion reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crotonase family - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 13. The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lysine Crotonylation: From Core Mechanisms to Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Dawn of a New Modification - Discovery and Core Concepts

First identified in 2011, lysine crotonylation is a novel PTM where a crotonyl group is covalently attached to the ε-amino group of a lysine residue.[1][2] This modification neutralizes the positive charge of lysine, akin to the well-studied process of acetylation, thereby altering protein structure and function.[2][3][4] Structurally, the crotonyl group is a four-carbon moiety with a distinctive carbon-carbon double bond, which suggests it may have unique biological roles that distinguish it from other acylations.[5][6][7]

Initially discovered on histones, Kcr was found to be specifically enriched at active gene promoters and potential enhancers in mammalian cells, hinting at its significant role in gene regulation.[1][8] Subsequent research has revealed that crotonylation is not limited to histones; it is a widespread modification found on a plethora of non-histone proteins, implicating it in nearly all major biological processes.[1][5][9]

Section 2: The Regulatory Machinery of Lysine Crotonylation

The dynamic nature of lysine crotonylation is maintained by a trio of molecular players: "writers," "erasers," and "readers." These enzymes and protein domains work in concert to add, remove, and recognize the crotonyl mark, thereby controlling its downstream signaling effects.

Writers: The Catalysts of Crotonylation

The enzymes that catalyze the addition of the crotonyl group are known as crotonyltransferases. Interestingly, several histone acetyltransferases (HATs) have been shown to possess crotonyltransferase activity.[1] The primary families of these "writers" include:

-

p300/CBP (CREB-binding protein): These are prominent histone acetyltransferases that also exhibit robust crotonyltransferase activity.[5][9]

-

MYST family: This family, which includes members like hMOF (human males absent on the first), also contributes to histone and non-histone crotonylation.[5][9]

-

GNAT (Gcn5-related N-acetyltransferase) family: PCAF, a member of this family, has been identified as a non-histone crotonyltransferase.[5][9]

The availability of the substrate, crotonyl-coenzyme A (crotonyl-CoA), is a critical factor influencing the rate of crotonylation.[3][4][10] Crotonyl-CoA is an intermediate in several metabolic pathways, including the metabolism of fatty acids and certain amino acids, linking cellular metabolic states directly to this epigenetic modification.[3][4]

Erasers: The Decrotonylases

The removal of the crotonyl group is carried out by "erasers," which are primarily histone deacetylases (HDACs). Two main classes of HDACs have been identified with decrotonylase activity:

-

Class I HDACs (Zn²⁺-dependent): HDAC1, 2, and 3 have been shown to effectively remove crotonyl groups from lysine residues.[1][2][3]

-

Sirtuins (NAD⁺-dependent): SIRT1, SIRT2, and SIRT3, members of the Class III HDAC family, also exhibit decrotonylase activity.[1][2]

The balance between writer and eraser activity dictates the overall level of lysine crotonylation within the cell, allowing for a rapid and dynamic response to various cellular signals.

Readers: The Effectors of the Signal

"Readers" are proteins that contain specific domains capable of recognizing and binding to crotonylated lysine residues, thereby translating the modification into a functional outcome. The primary reader domains for lysine crotonylation are:

-

YEATS domains: Proteins containing a YEATS domain, such as YEATS2, AF9, and Taf14, have shown a high affinity and selectivity for crotonylated lysine.[3]

-

Double PHD Finger (DPF) domains: These domains have also been identified as readers of lysine crotonylation.[3]

-

Bromodomains: While primarily known as acetyl-lysine readers, some bromodomains can also recognize crotonylated lysine, although with lower affinity compared to YEATS domains.[3]

The interaction between reader proteins and crotonylated substrates is a key step in initiating downstream signaling cascades.

Section 3: Biological Functions and Disease Implications

Lysine crotonylation is implicated in a wide array of biological processes, and its dysregulation has been linked to numerous diseases.[3][6]

Gene Transcription and Chromatin Remodeling

As one of its first described roles, histone crotonylation is a potent activator of gene transcription.[1][6] By neutralizing the positive charge of lysine, crotonylation weakens the interaction between histones and DNA, leading to a more open and accessible chromatin structure.[4][5] This "relaxed" chromatin state facilitates the binding of transcription factors and the transcriptional machinery, thereby promoting gene expression.[5][6] Studies have shown that p300-catalyzed histone crotonylation can enhance transcriptional activation to a greater extent than histone acetylation.[6]

Cellular Metabolism

Given that the substrate for crotonylation, crotonyl-CoA, is a metabolic intermediate, it is not surprising that this PTM is intricately linked to cellular metabolism. Crotonylation of non-histone proteins involved in metabolic pathways, such as glycolysis, has been observed, suggesting a direct regulatory role.[5] For instance, in oral squamous cell carcinoma, proteins related to glycolysis show increased crotonylation under hypoxic conditions.[5]

Spermatogenesis

Lysine crotonylation plays a crucial role in spermatogenesis, the process of male germ cell differentiation.[1][8] It is involved in the genome-wide replacement of histones with protamines, a critical epigenetic event for sperm chromatin condensation.[1]

Disease Pathogenesis

The dysregulation of lysine crotonylation has been implicated in a variety of diseases:

-

Cancer: Aberrant crotonylation patterns have been observed in several cancers, including hepatocellular carcinoma and oral squamous cell carcinoma.[3][5] Depending on the context, crotonylation can either promote or suppress tumor growth and migration.[3]

-

Neurological Disorders: Emerging evidence suggests a role for lysine crotonylation in neurological conditions such as Alzheimer's disease and depression.[2][3][11]

-

Inflammatory and Cardiovascular Diseases: Lysine crotonylation is involved in inflammatory responses and has been linked to cardiovascular diseases.[3]

-

Infectious Diseases: This modification has been shown to play a role in the latency and reactivation of the Human Immunodeficiency Virus (HIV).[1][7][10]

-

Kidney Disease: Studies have indicated a potential role for lysine crotonylation in both acute kidney injury and chronic renal failure.[1][8]

Section 4: Methodologies for Studying Lysine Crotonylation

Investigating lysine crotonylation requires a specialized toolkit of experimental techniques. The following section outlines a standard workflow for the identification and quantification of crotonylated proteins.

Experimental Workflow for Crotonylome Analysis

A typical workflow for a large-scale analysis of the crotonylome involves several key steps:

Sources

- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]

- 5. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]

- 8. Comprehensive analysis of lysine crotonylation modification in patients with chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Histone Crotonylation: A Master Regulator of Gene Transcription and a Novel Therapeutic Frontier

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Histone post-translational modifications (PTMs) form a complex regulatory code that governs chromatin structure and gene expression. Discovered in 2011, histone lysine crotonylation (Kcr) has emerged as a pivotal and functionally distinct epigenetic mark.[1][2][3] Unlike the well-studied acetylation, crotonylation's unique chemical structure and regulatory network confer upon it a more potent ability to activate gene transcription.[4][5] This guide provides a comprehensive overview of the molecular machinery governing histone crotonylation—the "writers," "erasers," and "readers"—and elucidates its mechanistic role in controlling gene transcription. We delve into the key experimental methodologies essential for its study, offering detailed protocols and field-proven insights. Finally, we explore the burgeoning landscape of histone crotonylation's involvement in human health and disease, from spermatogenesis to oncology, highlighting its potential as a transformative target for next-generation therapeutics.

Introduction: Beyond the Acetyl Mark

For decades, histone acetylation (Kac) has been a paradigm for transcription-associated epigenetic marks. However, the discovery of a diverse array of short-chain lysine acylations has expanded this landscape, revealing a nuanced link between cellular metabolism and epigenetic control.[1][4] Among these, histone lysine crotonylation (Kcr) stands out. It involves the transfer of a crotonyl group from crotonyl-CoA to the ε-amino group of a lysine residue on a histone protein.[3][4] This modification neutralizes the lysine's positive charge, which is thought to weaken histone-DNA interactions and create a more open, transcriptionally permissive chromatin state.[1]

Genomic mapping studies have revealed that histone Kcr is predominantly enriched at the transcriptional start sites (TSSs) of active genes and at potential enhancer regions, strongly implicating it in the regulation of gene expression.[2][6] While it often co-localizes with histone acetylation, compelling evidence suggests Kcr is not merely redundant but is a functionally distinct and more potent activator of transcription.[1][4][5] This distinction is critical for understanding its specific roles in diverse biological processes, including the activation of inflammatory genes, differentiation of male germ cells, and the maintenance of stem cell pluripotency.[1][6][7]

The Core Machinery: Writers, Erasers, and Readers

The dynamic regulation of histone crotonylation is orchestrated by three classes of proteins, analogous to the machinery governing other histone marks.[8][9]

Writers (Histone Crotonyltransferases - HCTs): These enzymes catalyze the addition of the crotonyl group. The primary writers identified are the highly versatile acetyltransferases p300 and CBP.[4] Although they also function as acetyltransferases, their ability to use crotonyl-CoA as a substrate links the metabolic state of the cell directly to chromatin modification. In yeast, which lack p300/CBP homologs, the MYST family member Esa1 has been shown to possess HCT activity.[4]

Erasers (Histone Decrotonylases - HDCRs): These enzymes remove the crotonyl mark, effectively silencing the associated gene expression. Class I histone deacetylases (HDACs), specifically HDAC1, 2, and 3, are the major erasers of Kcr in mammalian cells.[1][4] Additionally, several NAD+-dependent sirtuin enzymes, including SIRT1, SIRT2, and SIRT3, have demonstrated robust decrotonylase activity, further linking this epigenetic mark to cellular energy status.[1][10]

Readers: These effector proteins specifically recognize and bind to crotonylated lysines, translating the epigenetic mark into a functional outcome. The YEATS domain-containing proteins, such as YEATS2 and AF9, are prominent readers of Kcr.[1][7] The YEATS domain forms a specific binding pocket that shows a higher affinity for the crotonyl group compared to an acetyl group, providing a molecular basis for the distinct downstream effects of Kcr.[5] Other readers include proteins with a double PHD finger (DPF) domain, such as MOZ and DPF2.[6]

| Regulator Class | Specific Proteins | Enzyme/Domain Family | Primary Function in Crotonylation |

| Writers (HCTs) | p300, CBP, MOF | Acetyltransferases (KATs) | Catalyze the transfer of a crotonyl group from crotonyl-CoA to histone lysines.[4][7] |

| Erasers (HDCRs) | HDAC1, HDAC2, HDAC3 | Class I Histone Deacetylases | Remove crotonyl groups from histone lysines, reversing the modification.[1][4] |

| SIRT1, SIRT2, SIRT3 | Sirtuins (Class III HDACs) | NAD+-dependent removal of crotonyl groups, linking erasure to metabolic state.[1][7][10] | |

| Negative Regulator | CDYL | Chromodomain Protein | Limits substrate availability by converting crotonyl-CoA to β-hydroxybutyryl-CoA.[1][7] |

| Readers | YEATS2, AF9 | YEATS Domain | Selectively recognize and bind to crotonylated lysines to recruit other factors.[1][7] |

| MOZ, DPF2 | Double PHD Finger (DPF) | Bind H3K14cr via a hydrophobic pocket, mediating downstream effects.[6] |

Visualizing the Regulatory Cycle of Histone Crotonylation

The interplay between writers, erasers, and readers creates a dynamic regulatory system that responds to cellular metabolic cues to control gene transcription.

Caption: The regulatory cycle of histone crotonylation.

Functional Distinction from Acetylation

While both crotonylation and acetylation occur on lysine residues and neutralize their charge, they are not functionally equivalent. Several lines of evidence highlight the unique role of Kcr in gene transcription.

-

Potency of Transcriptional Activation: In cell-free transcription assays, p300-catalyzed histone crotonylation was found to stimulate transcription to a significantly greater degree than histone acetylation.[4][5]

-

Unique Reader Recognition: The higher binding affinity of reader domains like YEATS for crotonyl-lysine compared to acetyl-lysine suggests a distinct downstream signaling cascade.[5]

-

Specific Biological Contexts: In post-meiotic male germ cells, Kcr specifically marks testis-specific genes on sex chromosomes that escape inactivation, a role not observed for Kac.[2]

| Feature | Histone Crotonylation (Kcr) | Histone Acetylation (Kac) |

| Acyl Group | Crotonyl (C4H5O) | Acetyl (C2H3O) |

| Structure | Contains a C=C double bond; more hydrophobic and structurally distinct. | Saturated acyl group. |

| Primary Donor | Crotonyl-CoA | Acetyl-CoA |

| Genomic Locus | Enriched at active promoters and enhancers.[2] | Enriched at active promoters and enhancers. |

| Transcriptional Impact | Potent activator of gene transcription.[4][5] | Activator of gene transcription. |

| Key Readers | YEATS domain, DPF domain.[1][6] | Bromodomain, YEATS domain. |

| Key Erasers | Class I HDACs, SIRT1-3.[1][10] | All classes of HDACs and Sirtuins.[11] |

Methodologies for Studying Histone Crotonylation

Investigating the function and genomic localization of histone Kcr requires a specialized set of molecular biology techniques. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for mapping its distribution, while mass spectrometry is crucial for identifying novel crotonylation sites.

Gold Standard: Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq provides a genome-wide snapshot of histone Kcr enrichment. The workflow involves cross-linking protein-DNA complexes, shearing the chromatin, immunoprecipitating the modification of interest with a specific antibody, and sequencing the associated DNA.

Visualizing the ChIP-seq Experimental Workflow

Caption: A streamlined workflow for histone Kcr ChIP-seq.

Detailed Protocol: Histone Kcr ChIP-seq

This protocol is adapted for cultured mammalian cells and provides a robust framework for mapping histone Kcr.

Causality Note: The success of ChIP-seq is critically dependent on antibody quality and the optimization of chromatin shearing. Shearing must be sufficient to resolve nucleosome-level detail (150-500 bp) without destroying the epitope recognized by the antibody.

I. Chromatin Preparation

-

Cell Culture: Grow mammalian cells to ~80-90% confluency.

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking. Rationale: Formaldehyde creates reversible covalent bonds between proteins and DNA, preserving the in vivo chromatin landscape.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice to release nuclei.

-

Nuclear Lysis & Sonication: Pellet the nuclei and resuspend in a nuclear lysis buffer (e.g., containing SDS and EDTA). Sonicate the sample to shear chromatin into fragments of 200-600 bp. Optimization of sonication time and power is critical and should be verified by running an aliquot on an agarose gel.

II. Immunoprecipitation 6. Pre-clearing: Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background binding. 7. Antibody Incubation: Add a high-specificity anti-Kcr antibody to the pre-cleared chromatin. Incubate overnight at 4°C with rotation. Include an IgG control sample in parallel. Self-Validation: The IgG control is essential to ensure that the signal observed is specific to the anti-Kcr antibody and not due to non-specific chromatin binding to the beads or antibody. 8. Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes. 9. Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. This is a critical step for reducing background noise.

III. DNA Elution and Purification 10. Elution: Elute the chromatin from the beads using a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO3). 11. Reverse Cross-linking: Add NaCl to the eluate to a final concentration of 200 mM and incubate at 65°C for 4-6 hours (or overnight) to reverse the formaldehyde cross-links. 12. Protein & RNA Digestion: Treat the sample with RNase A and Proteinase K to remove contaminating RNA and proteins. 13. DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based purification kit.

IV. Library Preparation and Sequencing 14. Follow the manufacturer's protocol for sequencing library preparation (e.g., end-repair, A-tailing, and adapter ligation). 15. Perform PCR amplification to generate sufficient material for sequencing. 16. Sequence the library on a high-throughput sequencing platform.

Mass Spectrometry for Site Identification

Mass spectrometry (MS) is the definitive tool for identifying and quantifying specific histone crotonylation sites, including novel ones.[12][13][14] A "bottom-up" proteomics approach is typically used:

-

Histone Extraction: Histones are purified from cell nuclei, often by acid extraction.[15]

-

Digestion: The purified histones are digested into smaller peptides using a protease like trypsin.

-

Enrichment (Optional): Peptides containing crotonylated lysines can be enriched using the same antibodies as in ChIP.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the precise location of the crotonyl modification (a mass shift of +68.026 Da).[2]

Biological Significance and Therapeutic Implications

The dysregulation of histone crotonylation is increasingly linked to a variety of human diseases, making its regulatory enzymes attractive targets for drug development.

-

Oncology: Abnormal Kcr levels have been observed in numerous cancers, including hepatocellular carcinoma, colon cancer, and lung cancer.[16] Depending on the cancer type, Kcr can be either up- or down-regulated, suggesting diverse roles in tumor progression.[16] The enzymes that regulate Kcr, such as p300 and HDACs, are already established targets in cancer therapy, and developing drugs that specifically modulate their crotonylation-related activities is a promising new avenue.

-

Kidney Disease: Studies have shown that increased histone crotonylation can be protective in acute kidney injury (AKI).[5][6] Supplementation with crotonate, the precursor for crotonyl-CoA, was shown to ameliorate nephrotoxic AKI, suggesting a direct therapeutic potential.[5]

-

Neurodegenerative Disorders: Emerging evidence implicates histone acylation, including crotonylation, in the pathology of diseases like Alzheimer's.[6][11] Modulating the activity of HDACs and other erasers could be a strategy to restore transcriptional balance in affected neurons.[11]

-

Spermatogenesis: Histone crotonylation is essential for proper gene expression during the differentiation of male germ cells, highlighting its fundamental role in development and reproduction.[1][6]

Conclusion and Future Directions

Histone crotonylation is far more than a simple variant of acetylation; it is a distinct and powerful epigenetic modification that sits at the nexus of cellular metabolism and gene regulation. Its unique regulatory machinery and potent effect on transcription underscore its importance in health and disease. For researchers and drug developers, this opens up exciting new possibilities. Future work will focus on developing more specific inhibitors and activators for the writers and erasers of Kcr, creating site-specific antibodies for more detailed functional studies, and further unraveling the complex interplay between histone crotonylation and other epigenetic marks. Understanding and harnessing the power of this modification holds the promise of novel diagnostic tools and innovative therapeutic strategies for a wide range of human diseases.

References

-

The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies. MDPI. Available at: [Link]

-

Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell. Available at: [Link]

-

The Regulation and Function of Histone Crotonylation. Frontiers. Available at: [Link]

-

The Regulation and Function of Histone Crotonylation. ResearchGate. Available at: [Link]

-

Crotonylation modification and its role in diseases. Frontiers. Available at: [Link]

-

Histone crotonylation-centric gene regulation. Epigenetics & Chromatin. Available at: [Link]

-

Histone crotonylation in neurobiology: to be or not to be?. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Histone crotonylation and its regulating factors. Schematic model shows... ResearchGate. Available at: [Link]

-

The Regulation and Function of Histone Crotonylation. Semantic Scholar. Available at: [Link]

-

The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health. International Journal of Molecular Sciences. Available at: [Link]

-

Histone crotonylation-centric gene regulation. PubMed. Available at: [Link]

-

Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols. Available at: [Link]

-

Histone crotonylation in tumors (Review). International Journal of Oncology. Available at: [Link]

-

Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife. Available at: [Link]

-

H3K18cr ChIP-seq from colon epithelium analysis. ChIP-sequencing on... ResearchGate. Available at: [Link]

-

Identification of 67 Histone Marks and Histone Lysine Crotonylation as a New Type of Histone Modification. ResearchGate. Available at: [Link]

-

Mass Spectrometric Analysis of Histone Proteoforms. Journal of Proteome Research. Available at: [Link]

-

WERAM: a database of writers, erasers and readers of histone acetylation and methylation in eukaryotes. Nucleic Acids Research. Available at: [Link]

-

Histone ChIP-seq Data Standards and Processing Pipeline. ENCODE. Available at: [Link]

-

Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. MDPI. Available at: [Link]

-

Histone Crotonylation Analysis Service. MtoZ Biolabs. Available at: [Link]

-

Analysis of histones by mass spectrometry. Schematic representation of... ResearchGate. Available at: [Link]

-

Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. Cell. Available at: [Link]

-

An Overview of Histone Modification Detection. Cusabio. Available at: [Link]

-

Histone probes for reader and eraser investigations. RSC Chemical Biology. Available at: [Link]

-

Identify and analysis crotonylation sites in histone by using support vector machines. Artificial Intelligence in Medicine. Available at: [Link]

-

Crotonylation modification and its role in diseases. Frontiers in Pharmacology. Available at: [Link]

-

protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. Epigenome Network of Excellence. Available at: [Link]

Sources

- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]

- 4. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]

- 5. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Epigenetic Writers and Erasers of Histones H2A, H2B, and H4 | Cell Signaling Technology [cellsignal.com]

- 10. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mass Spectrometric Analysis of Histone Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kinase-insight.com [kinase-insight.com]

- 14. cusabio.com [cusabio.com]

- 15. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone crotonylation in tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Regulation of Lysine Crotonylation: The Roles of "Writers" and "Erasers"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine crotonylation (Kcr) is a recently identified and evolutionarily conserved post-translational modification (PTM) that is structurally and functionally distinct from the well-studied lysine acetylation.[1][2] This dynamic modification, involving the addition of a crotonyl group to lysine residues, is intricately regulated by the interplay of "writer" and "eraser" enzymes. This technical guide provides a comprehensive overview of the enzymatic machinery governing lysine crotonylation, detailing the key players, their mechanisms of action, and their profound implications in various biological processes and disease states. Furthermore, this guide offers detailed methodologies for the robust investigation of these enzymatic activities, aiming to equip researchers with the knowledge and tools necessary to advance our understanding of this critical PTM and explore its therapeutic potential.

Introduction: The Emerging Landscape of Lysine Crotonylation

Post-translational modifications of proteins are fundamental to expanding the functional capacity of the proteome, orchestrating a vast array of cellular processes.[3] Among the diverse repertoire of PTMs, lysine acylation has emerged as a pivotal regulatory mechanism. Lysine crotonylation, first described in 2011, involves the transfer of a crotonyl group from crotonyl-coenzyme A (crotonyl-CoA) to the ε-amino group of a lysine residue.[4][5] This modification neutralizes the positive charge of lysine and introduces a unique planar, hydrophobic four-carbon moiety with a carbon-carbon double bond, distinguishing it from the more extensively studied two-carbon acetyl group.[4][6]

Initially identified on histones, lysine crotonylation is now known to occur on a wide range of non-histone proteins, implicating it in the regulation of chromatin remodeling, gene transcription, metabolism, cell cycle progression, and cellular organization.[1][2] The dynamic and reversible nature of lysine crotonylation is governed by the coordinated actions of two families of enzymes: the "writers" that catalyze the addition of the crotonyl group, and the "erasers" that mediate its removal.[1][7] Understanding the intricate regulation of these enzymes is paramount to deciphering the functional consequences of lysine crotonylation in both health and disease.

The "Writers" of Lysine Crotonylation: Lysine Crotonyltransferases (KCTs)

The enzymes responsible for depositing the crotonyl mark are known as lysine crotonyltransferases (KCTs). To date, dedicated KCTs have not been identified; instead, several known histone acetyltransferases (HATs) have been shown to possess crotonyltransferase activity.[1][8] This functional overlap suggests a complex interplay and potential competition between acetylation and crotonylation at specific lysine residues.

The major families of HATs that exhibit KCT activity include:

-

p300/CBP Family: The paralogous proteins p300 and CREB-binding protein (CBP) are prominent writers of lysine crotonylation.[1][9] They have been shown to catalyze crotonylation on various histone sites, including H3K18, and on non-histone proteins.[7][9]

-

MYST Family: Members of the MYST family of HATs, such as MOZ (monocytic leukemic zinc finger protein) and hMOF (human males absent on the first), also function as KCTs.[1][6] MOF, in particular, is an evolutionarily conserved histone crotonyltransferase.[10]

-

GNAT Family: The Gcn5-related N-acetyltransferase (GNAT) family, including PCAF (p300/CBP-associated factor), has also been demonstrated to have crotonyltransferase activity on both histone and non-histone substrates.[6][7]

The availability of the substrate, crotonyl-CoA, is a critical determinant of the extent of lysine crotonylation. Crotonyl-CoA is an intermediate in fatty acid oxidation and the metabolism of lysine and tryptophan.[7] The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) can convert crotonate to crotonyl-CoA, thereby influencing global histone crotonylation levels.[7]

Visualizing the "Writer" Machinery

Caption: Key 'Eraser' Enzymes of Lysine Crotonylation.

Methodologies for Studying Lysine Crotonylation Dynamics

The investigation of lysine crotonylation "writers" and "erasers" requires a multi-faceted approach, combining in vitro biochemical assays with cell-based and proteomic analyses.

In Vitro Enzymatic Assays

4.1.1. In Vitro Crotonylation Assay

This assay is designed to assess the ability of a candidate "writer" enzyme to catalyze the transfer of a crotonyl group to a substrate.

Protocol:

-

Reaction Setup:

-

Combine recombinant histone or a synthetic peptide substrate, the purified candidate "writer" enzyme (e.g., recombinant p300), and crotonyl-CoA in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

Include appropriate controls: a reaction without the enzyme, a reaction without crotonyl-CoA, and a reaction with acetyl-CoA to compare activities.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Detection:

-

Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a pan-anti-lysine crotonylation antibody or a site-specific anti-crotonyl-lysine antibody.

-

Mass Spectrometry: For more precise identification of crotonylation sites, the reaction products can be digested with a protease (e.g., trypsin) and analyzed by LC-MS/MS. [6] 4.1.2. In Vitro Decrotonylation Assay

-

This assay evaluates the capacity of a candidate "eraser" enzyme to remove crotonyl groups from a substrate. [11] Protocol:

-

Substrate Preparation: Prepare a crotonylated substrate, either by performing an in vitro crotonylation reaction as described above or by using a chemically synthesized crotonylated peptide.

-

Reaction Setup:

-

Combine the crotonylated substrate, the purified candidate "eraser" enzyme (e.g., recombinant HDAC1 or SIRT3), and the appropriate co-factor (NAD+ for sirtuins) in a reaction buffer.

-

Include controls: a reaction without the enzyme and a reaction with known inhibitors (e.g., Trichostatin A for classical HDACs, nicotinamide for sirtuins).

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection:

-

Western Blotting: Analyze the reaction products by Western blotting using a crotonylation-specific antibody to monitor the decrease in the crotonylation signal. [11] * Fluorometric Assay: Utilize a fluorogenic substrate where a crotonylated lysine is linked to a fluorescent reporter. The removal of the crotonyl group allows for enzymatic cleavage of the reporter, leading to a measurable increase in fluorescence.

-

Cellular Assays for Crotonylation Analysis

4.2.1. Immunoblotting of Cellular Lysates

This method provides a global assessment of protein crotonylation levels within cells.

Protocol:

-

Cell Culture and Treatment: Culture cells under desired conditions. Treat with inhibitors of "writers" or "erasers" to observe changes in global crotonylation.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Perform Western blotting on the cell lysates using a pan-anti-lysine crotonylation antibody to detect the overall levels of crotonylated proteins.

4.2.2. Immunoprecipitation-Mass Spectrometry (IP-MS)

This powerful technique allows for the identification of specific crotonylated proteins and their modification sites. [6][12] Protocol:

-

Protein Extraction and Digestion: Extract proteins from cells and digest them into peptides using an appropriate protease (e.g., trypsin). [12]2. Affinity Enrichment: Incubate the peptide mixture with an anti-lysine crotonylation antibody conjugated to beads to enrich for crotonylated peptides. [6][12]3. LC-MS/MS Analysis: Elute the enriched peptides and analyze them by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the crotonylated peptides and pinpoint the exact sites of modification. [6][12][13]

Visualizing the Experimental Workflow for Crotonylome Analysis

Caption: Experimental Workflow for Proteome-wide Crotonylation Analysis.

Functional Implications and Therapeutic Perspectives

The dynamic regulation of lysine crotonylation by "writers" and "erasers" has profound implications for a multitude of biological processes and is increasingly linked to various diseases.

-

Gene Transcription: Histone crotonylation is predominantly found at active gene promoters and enhancers, where it is thought to promote gene expression. [5]The interplay between KCTs and KDCTs at these regulatory elements fine-tunes the transcriptional landscape.

-

Cancer: Aberrant lysine crotonylation has been observed in several types of cancer. [1]For instance, the regulation of crotonylation on non-histone proteins involved in glycolysis can impact cancer cell metabolism. [6]Dysregulation of "writer" and "eraser" enzymes is an emerging area of investigation in oncology.

-

Metabolic Diseases: Given that the substrate for crotonylation, crotonyl-CoA, is a key metabolic intermediate, it is not surprising that this PTM is closely linked to cellular metabolism. [7]The enzymatic control of crotonylation may play a role in metabolic disorders.

-

Infectious Diseases: Histone crotonylation has been implicated in the regulation of HIV latency, suggesting that targeting the "writer" and "eraser" enzymes could be a novel therapeutic strategy. [1][10] The development of specific inhibitors or activators for KCTs and KDCTs represents a promising avenue for therapeutic intervention in a range of diseases. However, the overlapping activities of these enzymes with other acylation pathways present a significant challenge in developing highly selective drugs.

Conclusion and Future Directions

The enzymatic regulation of lysine crotonylation by "writers" and "erasers" is a rapidly evolving field that is uncovering new layers of complexity in cellular regulation. While significant progress has been made in identifying the key enzymatic players, many questions remain. Future research should focus on:

-

Identifying dedicated KCTs and KDCTs: The discovery of enzymes that specifically regulate lysine crotonylation would provide more precise tools for studying its biological functions.

-

Elucidating the substrate specificity of "writers" and "erasers": Understanding why certain lysine residues are targeted for crotonylation over others is crucial.

-

Developing selective chemical probes and inhibitors: These tools are essential for dissecting the specific roles of crotonylation in complex biological systems and for validating KCTs and KDCTs as drug targets.

A deeper understanding of the enzymatic machinery that governs lysine crotonylation will undoubtedly provide novel insights into fundamental biological processes and open up new avenues for the diagnosis and treatment of human diseases.

References

-

Functions and mechanisms of lysine crotonylation. Journal of Cellular and Molecular Medicine.[Link]

-

Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma. PubMed Central.[Link]

-

The mechanisms, regulations, and functions of histone lysine crotonylation. ResearchGate.[Link]

-

Protein lysine crotonylation in cellular processions and disease associations. Cell & Bioscience.[Link]

-

Crotonylation modification and its role in diseases. Frontiers in Pharmacology.[Link]

-

Large-scale identification of lysine crotonylation. Cancer Management and Research.[Link]

-

Protein crotonylation: Basic research and clinical diseases. Clinica Chimica Acta.[Link]

-

Functions and mechanisms of lysine crotonylation. ResearchGate.[Link]

-

Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell.[Link]

-

Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies. MDPI.[Link]

-

Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. Journal of Translational Medicine.[Link]

-

Different classes of lysine decrotonylases, their co-factors, cellular locations, and substrates. ResearchGate.[Link]

-

Protein crotonylation: Basic research and clinical diseases. ResearchGate.[Link]

-

Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. ResearchGate.[Link]

-

Insights into Lysine Deacetylation of Natively Folded Substrate Proteins by Sirtuins. Journal of Biological Chemistry.[Link]

-

Sirtuin 1/sirtuin 3 are robust lysine delactylases and sirtuin 1-mediated delactylation regulates glycolysis. iScience.[Link]

-

Lysine metabolism at the nexus of crotonylation and tumor immunity. Trends in Immunology.[Link]

-

In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. Bio-protocol.[Link]

-

Sirtuin 1/sirtuin 3 are robust lysine delactylases and sirtuin 1-mediated delactylation regulates glycolysis. PubMed Central.[Link]

-

Proteomics analysis of lysine crotonylation and 2-hydroxyisobutyrylation reveals significant features of systemic lupus erythematosus. Clinical Rheumatology.[Link]

-

The Structures, Functions, and Roles of Class III HDACs (Sirtuins) in Neuropsychiatric Diseases. International Journal of Molecular Sciences.[Link]

-

Class I Histone Deacetylases (HDAC1–3) are Histone Lysine Delactylases. bioRxiv.[Link]

-

Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense. Frontiers in Plant Science.[Link]

-

The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology.[Link]

-

SIRT1/SIRT3 are robust lysine delactylases and SIRT1-mediated delactylation regulates glycolysis. ResearchGate.[Link]

-

Class I histone deacetylases are major histone decrotonylases: evidence for critical and broad function of histone crotonylation in transcription. Molecular Cell.[Link]

-

Identification of 'erasers' for lysine crotonylated histone marks using a chemical proteomics approach. eLife.[Link]

-

SIRT1/SIRT3 are robust lysine delactylases and SIRT1-mediated delactylation regulates glycolysis. EMBL-EBI.[Link]

-

Histone H3 Lysine 27 Crotonylation Mediates Gene Transcriptional Repression in Chromatin. bioRxiv.[Link]

Sources

- 1. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein lysine crotonylation in cellular processions and disease associations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]

An In-depth Technical Guide to "Reader" Proteins that Recognize Crotonylated Lysine Residues

For forward-thinking researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the effector proteins—known as "readers"—that recognize and bind to crotonylated lysine residues, a critical post-translational modification (PTM) in epigenetic regulation. We will delve into the structural basis of this recognition, provide detailed methodologies for the identification and characterization of these interactions, and explore their functional implications in cellular processes and disease.

Introduction: Lysine Crotonylation, a Unique Epigenetic Mark

First identified in 2011, lysine crotonylation (Kcr) is a dynamic PTM where a crotonyl group is added to the ε-amino group of a lysine residue.[1] Structurally distinct from the well-studied lysine acetylation (Kac) due to its longer, planar, and α,β-unsaturated nature, Kcr is emerging as a pivotal mark associated with active gene transcription.[2][3] This modification neutralizes the positive charge of lysine, which can loosen the interaction between histones and DNA, and more importantly, creates docking sites for specific reader proteins that translate this epigenetic signal into downstream biological outcomes.[1] The enzymes responsible for adding and removing this mark, termed "writers" and "erasers" respectively, often overlap with those that regulate acetylation, such as the p300/CBP acetyltransferases and certain sirtuin deacetylases.[4] However, the proteins that read this mark are often distinct, providing a specific layer of regulation.

The Molecular Basis of Crotonyl-Lysine Recognition: Key Reader Domains

The specific recognition of crotonylated lysine is primarily mediated by two main families of reader domains: the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain and the double PHD finger (DPF) domain.[4][5]

The YEATS Domain: An Aromatic Cage for Crotonyl Capture

The YEATS domain has been identified as a robust and preferential reader of lysine crotonylation.[6][7] Proteins containing YEATS domains, such as AF9, Taf14, and ENL, are often components of larger chromatin-modifying or transcriptional complexes.[6]